molecular formula C15H15FN2OS B5837898 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one

Cat. No.: B5837898
M. Wt: 290.4 g/mol
InChI Key: LGEVTTYGASHPFJ-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a fluorobenzylidene group attached to a thiazole ring, which is further substituted with a piperidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized in the presence of a suitable base, such as sodium hydroxide, to yield the thiazole ring

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-benzylidene)-pyrimidine-2,4,6-trione
  • 3-(2-Fluoro-benzylidene)-5-(2-fluorocyclohexylmethylene)-piperidin-4-one

Uniqueness

5-(2-Fluoro-benzylidene)-2-piperidin-1-yl-thiazol-4-one is unique due to its specific combination of a fluorobenzylidene group, a thiazole ring, and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-7-3-2-6-11(12)10-13-14(19)17-15(20-13)18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVTTYGASHPFJ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327286
Record name (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1181815-84-8
Record name (5Z)-5-[(2-fluorophenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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